2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a chemical compound with a pyrimidine core substituted with dimethoxy groups at positions 2 and 4, and a piperazine ring at position 6, which is further substituted with a propylsulfonyl group
Mechanism of Action
Target of Action
It has been used as a derivatization reagent for the profiling of free fatty acids (ffas) in biological samples .
Mode of Action
The compound interacts with FFAs to improve their ionization efficiency under electrospray ionization mass spectrometry (ESI-MS) conditions . This interaction enhances the profiling of various FFAs in biological samples using liquid chromatography ESI-MS .
Biochemical Pathways
The compound affects the biochemical pathways related to FFAs. FFAs have diverse roles in cellular energy and signaling and are critical molecules in various biological states . They function as signaling molecules in various cellular processes including insulin secretion .
Pharmacokinetics
Its use in improving the ionization efficiency of ffas suggests that it may have an impact on the bioavailability of these compounds .
Result of Action
The result of the compound’s action is the improved profiling of FFAs in biological samples. This enhanced profiling can be used for biomarker discovery in the lipidomics field .
Action Environment
The action of 2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can be influenced by environmental factors such as the conditions under which ESI-MS is performed . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where a halogenated pyrimidine reacts with piperazine under reflux conditions.
Addition of the Propylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring using propylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperazine in refluxing ethanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxy-6-(piperazin-1-yl)pyrimidine
- 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
- 2,4-Dimethoxy-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine
Uniqueness
2,4-Dimethoxy-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the propylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2,4-dimethoxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O4S/c1-4-9-22(18,19)17-7-5-16(6-8-17)11-10-12(20-2)15-13(14-11)21-3/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEOVMYNNTYYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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